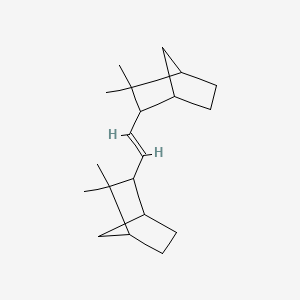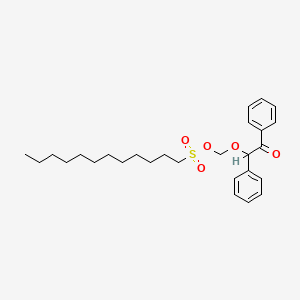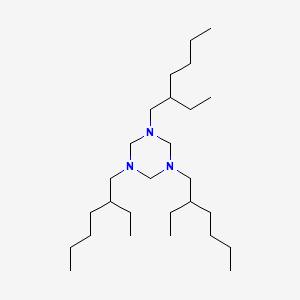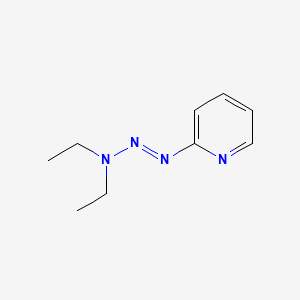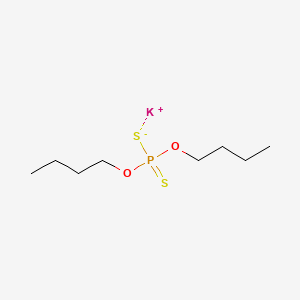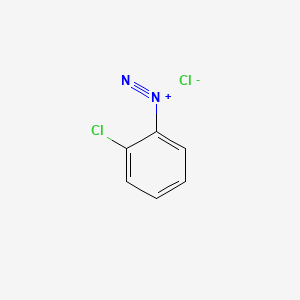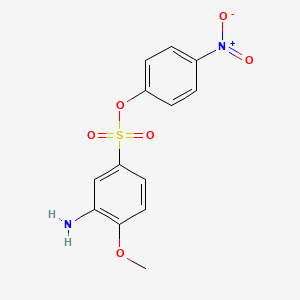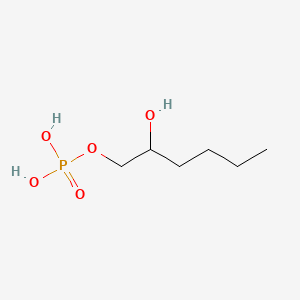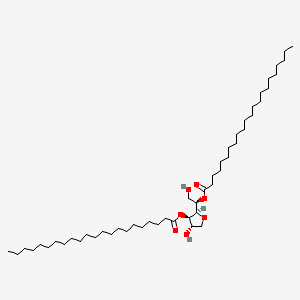
Sorbitan, didocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sorbitan, didocosanoate can be synthesized through the esterification of sorbitan with docosanoic acid. The reaction typically involves heating sorbitan and docosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can then be purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound often involves continuous processes where sorbitan and fatty acids are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of supercritical carbon dioxide (scCO2) as a solvent can enhance the reaction efficiency by reducing viscosity and facilitating the removal of water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
Sorbitan, didocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Involves the reaction of sorbitan with docosanoic acid in the presence of an acid catalyst.
Hydrolysis: Can be hydrolyzed back to sorbitan and docosanoic acid using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sorbitan and docosanoic acid.
Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols.
Scientific Research Applications
Sorbitan, didocosanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
Sorbitan, didocosanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications . In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Sorbitan monostearate (Span 60): Another sorbitan ester used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate (Span 65): Used in similar applications as sorbitan monostearate but with different HLB values.
Sorbitan monolaurate (Span 20): Known for its use in cosmetics and personal care products.
Uniqueness
Sorbitan, didocosanoate is unique due to its long-chain fatty acid (docosanoic acid) component, which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in forming water-in-oil emulsions and stabilizing hydrophobic compounds .
Properties
CAS No. |
93980-58-6 |
|---|---|
Molecular Formula |
C50H96O7 |
Molecular Weight |
809.3 g/mol |
IUPAC Name |
[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1 |
InChI Key |
XLHKBKPYBHLCTJ-NEWJQEBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
